O-Methyl Phosphorodichloridothioate-d3

Description

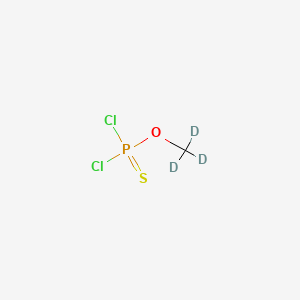

O-Methyl Phosphorodichloridothioate-d3 (CAS RN: Not explicitly provided in evidence; structural analogs suggest a deuterated methyl group) is a thiophosphoryl chloride derivative characterized by a methyl-d3 group (CD₃), two chlorine atoms, and a sulfur atom bonded to a central phosphorus atom. This compound is structurally significant due to its role as a precursor in synthesizing organophosphorus compounds, which are widely used in agrochemicals, pharmaceuticals, and chemical warfare agent research. The deuterated methyl group enhances its utility in isotopic labeling studies, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where it aids in tracing metabolic pathways or reaction mechanisms .

Properties

Molecular Formula |

CH3Cl2OPS |

|---|---|

Molecular Weight |

168.00 g/mol |

IUPAC Name |

dichloro-sulfanylidene-(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3/i1D3 |

InChI Key |

BJTWJPDCJVKDBK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(Cl)Cl |

Canonical SMILES |

COP(=S)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl Phosphorodichloridothioate-d3 can be synthesized through the reaction of phosphorodichloridothioic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst, such as a strong acid, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors capable of handling large volumes and maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: O-Methyl Phosphorodichloridothioate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can substitute the chlorine atoms.

Major Products Formed:

Oxidation: Formation of phosphoric acid derivatives.

Reduction: Production of phosphorodithioic acid derivatives.

Substitution: Generation of various organophosphate compounds.

Scientific Research Applications

O-Methyl Phosphorodichloridothioate-d3 is used extensively in scientific research due to its role as an intermediate in the synthesis of other compounds. It is particularly valuable in the development of organophosphate insecticides, such as Parathion-methyl-d6, which is used to control pests in agriculture. Additionally, it serves as a reagent in the study of biochemical pathways and enzyme inhibition.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. By inhibiting this enzyme, O-Methyl Phosphorodichloridothioate-d3 disrupts neurotransmission, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.

Molecular Targets and Pathways Involved:

Acetylcholinesterase: The primary target, leading to the disruption of cholinergic signaling.

Neurotransmission Pathways: Affects both central and peripheral nervous systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity, stability, and reactivity of O-Methyl Phosphorodichloridothioate-d3 are influenced by its substituents. Below is a detailed comparison with key analogs:

Thermodynamic and Binding Properties

A quantitative structure-activity relationship (QSAR) analysis of substituted phosphorothioates revealed that O-methyl groups at specific positions enhance binding affinity to targets like serotonin receptors. For example:

- O-Methyl derivatives (e.g., compound 17 and 19 in ) exhibit nanomolar affinity due to optimal steric and electronic interactions.

- Over-substitution (e.g., four O-methyl groups in compound 21) abolishes activity by disrupting target binding .

Comparative Physicochemical Data

Key Research Findings

- Activity vs. Substitution Pattern : Active compounds (e.g., ’s derivatives 17 and 19) require precisely positioned O-methyl groups to balance steric hindrance and electronic effects. Over-methylation (compound 21) or absence of methyl groups (compound 11) renders them inactive .

- Stereoelectronic Effects : The sulfur atom in thiophosphates increases resistance to hydrolysis compared to oxyphosphates but reduces affinity for certain enzymatic targets due to altered charge distribution .

- Deuteration’s Role: The CD₃ group in this compound provides a distinct isotopic signature for tracking in environmental or biological matrices without significantly altering its chemical reactivity relative to the non-deuterated form .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for O-Methyl Phosphorodichloridothioate-d3, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : A common approach involves reacting deuterated methanol (CD₃OD) with thiophosphoryl chloride (PSCl₃) under anhydrous conditions. Isotopic purity (≥98% deuteration) is achieved by using excess deuterated reagents and conducting reactions in inert atmospheres (e.g., nitrogen or argon). Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical. Isotopic integrity should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) with deuterium decoupling .

Q. How should this compound be characterized to confirm its structural and isotopic identity?

- Methodological Answer :

- NMR : ³¹P NMR to confirm phosphorus-thioate bonding (δ ~50-60 ppm). ¹H/²H NMR to verify deuteration at the methyl group (absence of ¹H signals at ~3.7 ppm).

- MS : High-resolution MS (HRMS) to detect the molecular ion cluster (M+, M+2) and confirm isotopic distribution.

- FTIR : Peaks at 650-750 cm⁻¹ (P=S stretching) and 1050-1100 cm⁻¹ (P-O-CH₃) validate functional groups. Reference data from NIST Chemistry WebBook can support spectral assignments .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use glove boxes or fume hoods with HEPA filters to avoid inhalation or dermal exposure. Store in amber glass containers under inert gas (argon) at -20°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate or calcium carbonate. Emergency protocols should include immediate decontamination with 5% aqueous NaOH, followed by copious water rinsing .

Advanced Research Questions

Q. How does deuteration of the methyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) must be quantified. Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (e.g., SN2 reactions with amines). Use stopped-flow spectroscopy or HPLC to track intermediate formation. Deuteration typically reduces reaction rates (KIE ~2-3) due to increased bond strength (C-D vs. C-H), which alters transition-state stabilization .

Q. What analytical challenges arise when detecting trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Impurities like non-deuterated analogs or hydrolyzed byproducts (e.g., phosphorothioic acids) require advanced separation techniques:

- GC-MS with deuterated internal standards to distinguish isotopic variants.

- Ion chromatography (IC) for anionic hydrolysis products.

- ²H NMR with cryoprobes enhances sensitivity for low-abundance deuterated species. Calibrate against certified reference materials (CRMs) for quantification .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?

- Methodological Answer : Discrepancies often stem from differences in purity assessment or computational methods. Standardize measurements using:

- Combustion calorimetry for enthalpy of formation (ΔHf°), ensuring samples are >99% pure (validated by HPLC).

- Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to cross-validate experimental data. Publish raw datasets and computational parameters to enable reproducibility .

Q. What strategies optimize the use of this compound as a tracer in metabolic or environmental studies?

- Methodological Answer : For tracer applications:

- Isotope ratio monitoring (IRM) via LC-MS/MS to track deuterated metabolites.

- Stable isotope probing (SIP) in environmental samples, coupled with 16S rRNA sequencing to identify microbial degraders.

- Normalize data using internal deuterated standards (e.g., d₃-methyl esters) to correct for extraction efficiency .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR coupling constants (Jₚ‑s) reported for this compound?

- Methodological Answer : Variability in Jₚ‑s values (e.g., 20-25 Hz) may arise from solvent polarity or temperature. Standardize conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.